molecular formula C18H19ClN4O2S B10905405 N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B10905405
M. Wt: 390.9 g/mol
InChI Key: DBJSPYBCFLXNCB-KEBDBYFISA-N
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Description

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine involves multiple steps, starting with the preparation of the furan and triazole intermediates. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step involves the condensation of the furan and triazole intermediates under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like acetonitrile, dimethyl sulfoxide, and tetrahydrofuran. Reaction conditions often involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and furan-based molecules, such as:

  • 3-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole
  • 5-(2-methylphenoxy)-2-furaldehyde
  • 3-ethylsulfanyl-5-methyl-4H-1,2,4-triazole

Uniqueness

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19ClN4O2S

Molecular Weight

390.9 g/mol

IUPAC Name

(E)-1-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C18H19ClN4O2S/c1-4-26-18-22-21-13(3)23(18)20-10-14-8-9-15(25-14)11-24-17-7-5-6-16(19)12(17)2/h5-10H,4,11H2,1-3H3/b20-10+

InChI Key

DBJSPYBCFLXNCB-KEBDBYFISA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C)C

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C)C

Origin of Product

United States

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